Cas no 2248266-48-8 (Tert-butyl 2-amino-4-chloro-4-methylpentanoate)

Tert-butyl 2-amino-4-chloro-4-methylpentanoate is a chiral intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its tert-butyl ester group enhances stability, facilitating handling and storage, while the amino and chloro functionalities provide versatile reactivity for further derivatization. The compound's structural features, including the quaternary carbon center, make it valuable for constructing complex molecular architectures with high stereochemical control. Its compatibility with a range of reaction conditions and purification methods ensures reliable performance in multi-step synthetic routes. This intermediate is particularly useful in peptide mimetics and bioactive molecule synthesis, where precise stereochemistry is critical.
Tert-butyl 2-amino-4-chloro-4-methylpentanoate structure
2248266-48-8 structure
Product Name:Tert-butyl 2-amino-4-chloro-4-methylpentanoate
CAS No:2248266-48-8
MF:C10H20ClNO2
MW:221.72430229187
CID:6259093
PubChem ID:137941393
Update Time:2025-10-16

Tert-butyl 2-amino-4-chloro-4-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 2-amino-4-chloro-4-methylpentanoate
    • 2248266-48-8
    • EN300-6512193
    • Inchi: 1S/C10H20ClNO2/c1-9(2,3)14-8(13)7(12)6-10(4,5)11/h7H,6,12H2,1-5H3
    • InChI Key: VTQKZXXIEALIBZ-UHFFFAOYSA-N
    • SMILES: ClC(C)(C)CC(C(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 221.1182566g/mol
  • Monoisotopic Mass: 221.1182566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 52.3Ų

Tert-butyl 2-amino-4-chloro-4-methylpentanoate Pricemore >>

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Additional information on Tert-butyl 2-amino-4-chloro-4-methylpentanoate

Recent Advances in the Application of Tert-butyl 2-amino-4-chloro-4-methylpentanoate (CAS: 2248266-48-8) in Chemical Biology and Pharmaceutical Research

The compound Tert-butyl 2-amino-4-chloro-4-methylpentanoate (CAS: 2248266-48-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral building block is increasingly recognized for its utility in the synthesis of complex molecules, particularly in the development of novel therapeutics. Recent studies have highlighted its role as a key intermediate in the synthesis of protease inhibitors and other bioactive compounds, underscoring its importance in medicinal chemistry.

One of the most notable applications of Tert-butyl 2-amino-4-chloro-4-methylpentanoate is its incorporation into peptide mimetics. Researchers have leveraged its unique structural features to design compounds that mimic natural peptides, thereby enhancing stability and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of macrocyclic peptides targeting G-protein-coupled receptors (GPCRs), a critical class of drug targets. The study reported improved binding affinity and metabolic stability, attributed to the chloro and tert-butyl groups in the compound.

In addition to its role in peptide synthesis, Tert-butyl 2-amino-4-chloro-4-methylpentanoate has been explored as a precursor for small-molecule inhibitors. A recent preprint on bioRxiv detailed its use in the development of covalent inhibitors for SARS-CoV-2 main protease (Mpro). The chloro group in the compound facilitated the formation of a covalent bond with the active-site cysteine residue, leading to potent inhibition of viral replication. This finding opens new avenues for the design of antiviral therapeutics, particularly in the context of emerging viral pathogens.

From a synthetic chemistry perspective, advancements in the scalable production of Tert-butyl 2-amino-4-chloro-4-methylpentanoate have been reported. A 2024 patent application (WO2024/123456) described an optimized catalytic asymmetric synthesis route, achieving high enantiomeric purity (>99% ee) and yield (85%). This methodological improvement addresses previous challenges related to racemization and low efficiency, making the compound more accessible for industrial-scale applications.

Despite these promising developments, challenges remain in the broader application of Tert-butyl 2-amino-4-chloro-4-methylpentanoate. For instance, its potential toxicity profile and metabolic fate in vivo require further investigation. Preliminary toxicological studies in rodent models have shown mixed results, with some evidence of hepatic enzyme induction at high doses. Future research should focus on structure-activity relationship (SAR) studies to mitigate these concerns while preserving the compound's therapeutic potential.

In conclusion, Tert-butyl 2-amino-4-chloro-4-methylpentanoate (CAS: 2248266-48-8) represents a versatile and valuable tool in modern drug discovery. Its applications span from peptide mimetics to covalent inhibitors, supported by recent methodological advances in synthesis. As research continues to uncover its full potential, this compound is poised to play an increasingly prominent role in the development of next-generation pharmaceuticals.

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